molecular formula C64H54Cl3N7O23 B12755786 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 89140-21-6

22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Cat. No.: B12755786
CAS No.: 89140-21-6
M. Wt: 1395.5 g/mol
InChI Key: ZADJTTUAVDYGPY-UHFFFAOYSA-N
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Description

The compound 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid is a complex cyclic peptide antibiotic. It is produced by a strain of Streptomyces toyocaensis and is known for its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups such as amino, hydroxyl, and chloro groups. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using Streptomyces toyocaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chloro groups can result in the formation of various substituted derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include bacterial enzymes and membrane proteins, which are crucial for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique structure, which includes multiple chloro, hydroxyl, and amino groups, as well as its complex cyclic peptide backbone. This structural complexity contributes to its potent antimicrobial activity and makes it a valuable compound for scientific research .

Properties

CAS No.

89140-21-6

Molecular Formula

C64H54Cl3N7O23

Molecular Weight

1395.5 g/mol

IUPAC Name

22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C64H54Cl3N7O23/c65-32-7-21-1-4-37(32)94-41-15-26-16-42(53(41)81)95-38-5-3-23(12-33(38)66)51(79)50-62(90)73-49(63(91)92)30-18-28(77)19-36(78)44(30)31-11-25(13-34(67)52(31)80)47(61(89)74-50)71-60(88)48(26)72-59(87)46-24-9-27(76)17-29(10-24)93-40-14-22(45(68)58(86)69-35(8-21)57(85)70-46)2-6-39(40)96-64-56(84)55(83)54(82)43(20-75)97-64/h1-7,9-19,35,43,45-51,54-56,64,75-84H,8,20,68H2,(H,69,86)(H,70,85)(H,71,88)(H,72,87)(H,73,90)(H,74,89)(H,91,92)

InChI Key

ZADJTTUAVDYGPY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)OC5C(C(C(C(O5)CO)O)O)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C(=CC(=C2)C(C(=O)N9)NC6=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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